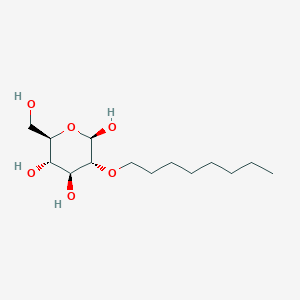
B-2-Octylglucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-2-Octylglucoside is a nonionic surfactant frequently used in biochemical research, particularly for solubilizing integral membrane proteins. Structurally, it is a glycoside derived from glucose and octanol. This compound is known for its ability to disrupt lipid bilayers without denaturing proteins, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
B-2-Octylglucoside can be synthesized through the reaction of glucose with octanol under acidic conditions. The process typically involves the use of a catalyst such as sulfuric acid to promote the glycosidic bond formation between the glucose and the octanol. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and catalyst concentration. The product is then purified through techniques like crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
B-2-Octylglucoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the glycosidic bond and the formation of glucose and octanol .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Hydrolysis Reactions: Can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Hydrolysis: Glucose and octanol.
Substitution: Various substituted glucosides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, B-2-Octylglucoside is used as a surfactant to stabilize emulsions and disperse hydrophobic compounds in aqueous solutions. It is also employed in the synthesis of other glycosides and as a reagent in various organic reactions .
Biology
This compound is widely used in biological research for the solubilization and purification of membrane proteins. Its ability to maintain protein functionality while disrupting lipid bilayers makes it an essential tool in structural biology and biochemistry .
Medicine
In medical research, this compound is used to study the interactions of membrane proteins with drugs and other bioactive molecules. It is also investigated for its potential in drug delivery systems due to its surfactant properties .
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its mild surfactant properties. It is also employed in the production of detergents and cleaning agents .
Mechanism of Action
B-2-Octylglucoside exerts its effects by integrating into lipid bilayers and disrupting their structure. This disruption is primarily due to the amphiphilic nature of the compound, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. The molecular targets include various membrane proteins, which are solubilized without denaturation, facilitating their study and manipulation .
Comparison with Similar Compounds
Similar Compounds
- Decyl Glucoside
- Lauryl Glucoside
- Alkyl Polyglycosides
Uniqueness
Compared to other similar compounds, B-2-Octylglucoside is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins without denaturing them. This property distinguishes it from other surfactants like sodium dodecyl sulfate, which can denature proteins .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C14H28O6 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-octoxyoxane-2,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-13-12(17)11(16)10(9-15)20-14(13)18/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
BVHPDIWLWHHJPD-RKQHYHRCSA-N |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
Canonical SMILES |
CCCCCCCCOC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2r,3r)-3-Amino-2-Hydroxy-4-Phenylbutanoyl]-L-Leucine](/img/structure/B10760061.png)
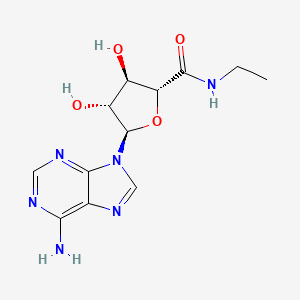
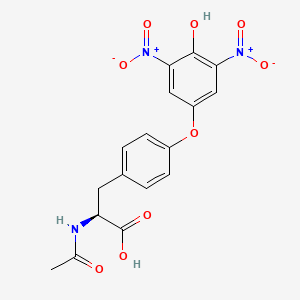
![(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone](/img/structure/B10760098.png)
![{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid](/img/structure/B10760104.png)
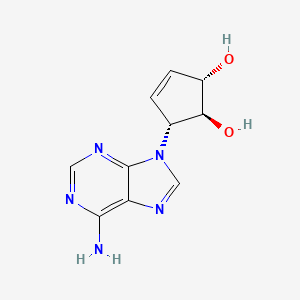
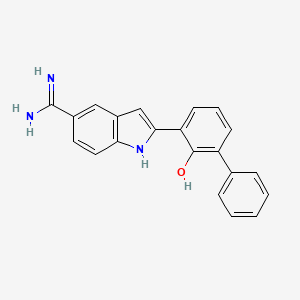
![3H-Pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B10760132.png)

![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
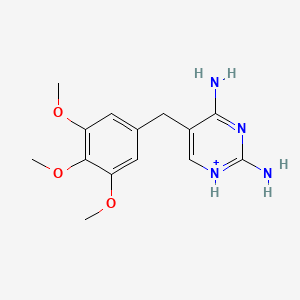
![(5-Hydroxy-6-Methyl-4-{[(3-Oxo-2,3-Dihydro-1,2-Oxazol-4-Yl)amino]methyl}pyridin-3-Yl)methyl Dihydrogen Phosphate](/img/structure/B10760146.png)
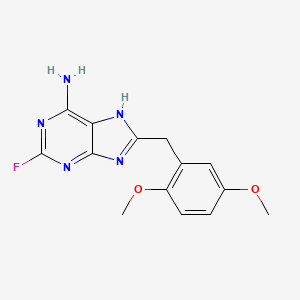
![3-Amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione](/img/structure/B10760154.png)
